Cas no 773108-11-5 (4-acetamido-3-(trifluoromethyl)benzoic acid)

4-acetamido-3-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-(acetylamino)-3-(trifluoromethyl)-
- 4-Acetamido -3-trifluoromethyl-benzoic acid
- 4-acetamido-3-(trifluoromethyl)benzoic acid
- 4-acetamido-3-trifluoromethylbenzoic acid
- EN300-24115895
- 773108-11-5
- KWRBDLQLCBEDOY-UHFFFAOYSA-N
- DTXSID40703760
- A839033
-
- MDL: MFCD06208102
- インチ: InChI=1S/C10H8F3NO3/c1-5(15)14-8-3-2-6(9(16)17)4-7(8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)
- InChIKey: KWRBDLQLCBEDOY-UHFFFAOYSA-N
- SMILES: CC(=O)NC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
計算された属性
- 精确分子量: 247.046
- 同位素质量: 247.046
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 66.4A^2
4-acetamido-3-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24115895-5.0g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 5.0g |
$1572.0 | 2024-06-19 | |
Enamine | EN300-24115895-2.5g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 2.5g |
$1063.0 | 2024-06-19 | |
Enamine | EN300-24115895-10.0g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 10.0g |
$2331.0 | 2024-06-19 | |
Enamine | EN300-24115895-0.5g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 0.5g |
$520.0 | 2024-06-19 | |
Enamine | EN300-24115895-10g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 10g |
$2331.0 | 2023-09-15 | ||
Enamine | EN300-24115895-1g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 1g |
$541.0 | 2023-09-15 | ||
Enamine | EN300-24115895-0.25g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 0.25g |
$498.0 | 2024-06-19 | |
Enamine | EN300-24115895-5g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 5g |
$1572.0 | 2023-09-15 | ||
Enamine | EN300-24115895-0.05g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 0.05g |
$455.0 | 2024-06-19 | |
Enamine | EN300-24115895-1.0g |
4-acetamido-3-(trifluoromethyl)benzoic acid |
773108-11-5 | 95% | 1.0g |
$541.0 | 2024-06-19 |
4-acetamido-3-(trifluoromethyl)benzoic acid 関連文献
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-acetamido-3-(trifluoromethyl)benzoic acidに関する追加情報
Recent Advances in the Study of 4-acetamido-3-(trifluoromethyl)benzoic acid (CAS: 773108-11-5)
4-acetamido-3-(trifluoromethyl)benzoic acid (CAS: 773108-11-5) is a fluorinated benzoic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
One of the most notable advancements in the study of 4-acetamido-3-(trifluoromethyl)benzoic acid is its application in the development of enzyme inhibitors. Researchers have identified its trifluoromethyl group as a critical moiety for enhancing binding affinity and metabolic stability. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of potent inhibitors targeting carbonic anhydrase isoforms, which are implicated in various diseases, including cancer and glaucoma. The study highlighted the compound's ability to improve inhibitor selectivity and pharmacokinetic profiles.
In addition to its role in enzyme inhibition, 4-acetamido-3-(trifluoromethyl)benzoic acid has been investigated for its anti-inflammatory properties. A recent preclinical study revealed that derivatives of this compound exhibit significant suppression of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents, particularly for chronic inflammatory conditions like rheumatoid arthritis.
The synthetic versatility of 4-acetamido-3-(trifluoromethyl)benzoic acid has also been a focal point of recent research. A 2024 publication in Organic Letters detailed an efficient, scalable synthesis route for this compound, emphasizing its utility as a building block for complex molecular architectures. The study reported a high-yield, one-pot reaction sequence that minimizes the use of hazardous reagents, aligning with the growing demand for sustainable chemical processes in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the optimization of 4-acetamido-3-(trifluoromethyl)benzoic acid derivatives for clinical use. Issues such as solubility and off-target effects need to be addressed through further structural modifications and in vivo studies. Nonetheless, the compound's unique chemical features and demonstrated biological activities position it as a valuable tool for drug discovery and chemical biology research.
In conclusion, 4-acetamido-3-(trifluoromethyl)benzoic acid (CAS: 773108-11-5) continues to be a compound of significant interest in the chemical and biomedical sciences. Its applications span from enzyme inhibition to anti-inflammatory therapy, supported by ongoing advancements in synthetic methodologies. Future research should focus on translating these findings into clinically viable therapeutics while addressing existing limitations. This brief underscores the compound's potential to contribute to the next generation of pharmaceutical innovations.
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